molecular formula C47H93N5O6 B13360735 Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13360735
M. Wt: 824.3 g/mol
InChI Key: KWAAFWAKOSBTRP-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound featuring a long aliphatic chain with multiple functional groups

Properties

Molecular Formula

C47H93N5O6

Molecular Weight

824.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-nitrocarbamimidoyl)amino]propyl]amino]octanoate

InChI

InChI=1S/C47H93N5O6/c1-5-8-11-14-17-26-33-43-57-45(53)37-29-22-18-24-31-40-51(42-34-39-49-47(48-4)50-52(55)56)41-32-25-19-23-30-38-46(54)58-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44H,5-43H2,1-4H3,(H2,48,49,50)

InChI Key

KWAAFWAKOSBTRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=NC)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the aliphatic chain: This can be achieved through a series of alkylation reactions.

    Introduction of functional groups: Functional groups such as the nitroamino and methylamino groups are introduced through nitration and amination reactions, respectively.

    Esterification: The final step involves the esterification of the aliphatic chain with octanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso derivatives.

    Reduction: The nitroamino group can also be reduced to form amino derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the nitroamino and methylamino groups may interact with specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((3-(((methylamino)(nitroamino)methylene)amino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds such as:

    Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate: This compound has a similar aliphatic chain but different functional groups, leading to distinct chemical and biological properties.

    Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Another similar compound with variations in the functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

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